n-(2-Bromo-4-methylphenyl)-3-(tetrahydrofuran-2-yl)propanamide

Catalog No.
S16159649
CAS No.
M.F
C14H18BrNO2
M. Wt
312.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-(2-Bromo-4-methylphenyl)-3-(tetrahydrofuran-2-yl...

Product Name

n-(2-Bromo-4-methylphenyl)-3-(tetrahydrofuran-2-yl)propanamide

IUPAC Name

N-(2-bromo-4-methylphenyl)-3-(oxolan-2-yl)propanamide

Molecular Formula

C14H18BrNO2

Molecular Weight

312.20 g/mol

InChI

InChI=1S/C14H18BrNO2/c1-10-4-6-13(12(15)9-10)16-14(17)7-5-11-3-2-8-18-11/h4,6,9,11H,2-3,5,7-8H2,1H3,(H,16,17)

InChI Key

LTQUURLIFLMURY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC2CCCO2)Br

N-(2-Bromo-4-methylphenyl)-3-(tetrahydrofuran-2-yl)propanamide is a chemical compound with the molecular formula C14H18BrNO2C_{14}H_{18}BrNO_2 and a molecular weight of 312.20 g/mol. This compound features a brominated aromatic ring and a tetrahydrofuran moiety, contributing to its unique chemical properties. The presence of the bromine atom at the 2-position of the 4-methylphenyl ring enhances its reactivity, while the tetrahydrofuran group may influence its solubility and interaction with biological targets .

The chemical behavior of N-(2-Bromo-4-methylphenyl)-3-(tetrahydrofuran-2-yl)propanamide can be understood through several key reactions:

  • Bromination: The introduction of the bromine atom typically occurs via electrophilic aromatic substitution, which is common for aromatic compounds.
  • Amidation: The formation of the amide bond involves the reaction of a suitable amine with a carboxylic acid derivative, such as an acyl chloride or an activated ester.
  • Furan Ring Formation: The tetrahydrofuran structure may be synthesized through cyclization reactions involving appropriate precursors, often under acidic or basic conditions.

These reactions can be utilized to modify the compound further or to synthesize derivatives with altered biological activity .

N-(2-Bromo-4-methylphenyl)-3-(tetrahydrofuran-2-yl)propanamide has shown potential biological activities, particularly in relation to its interaction with various molecular targets. The bromine substituent may enhance binding affinity to specific receptors or enzymes, while the tetrahydrofuran moiety might contribute to its pharmacokinetic properties. Preliminary studies suggest that compounds with similar structures exhibit activities such as anticancer effects and enzyme inhibition, indicating that this compound could also possess significant biological relevance.

The synthesis of N-(2-Bromo-4-methylphenyl)-3-(tetrahydrofuran-2-yl)propanamide can typically be achieved through the following steps:

  • Bromination: Starting from 4-methylphenol or a similar precursor, bromination is performed using bromine or a brominating agent.
  • Formation of Tetrahydrofuran: A furan derivative is reacted to create the tetrahydrofuran ring, which may involve cyclization reactions.
  • Amidation: The final step involves coupling the brominated phenyl compound with an appropriate amine to form the amide bond.

These methods can be optimized for yield and purity through careful selection of solvents, catalysts, and reaction conditions .

N-(2-Bromo-4-methylphenyl)-3-(tetrahydrofuran-2-yl)propanamide may find applications in several fields:

  • Pharmaceutical Research: Due to its potential biological activity, it could serve as a lead compound in drug development.
  • Chemical Synthesis: It may act as an intermediate for synthesizing more complex molecules in organic chemistry.
  • Material Science: Its unique structure could be explored for applications in polymer chemistry or as a building block for functional materials .

Interaction studies are crucial for understanding how N-(2-Bromo-4-methylphenyl)-3-(tetrahydrofuran-2-yl)propanamide interacts with biological molecules. These studies typically involve:

  • Binding Affinity Assays: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanistic Studies: Investigating how structural features influence biological activity and mode of action.
  • In Vivo Studies: Assessing pharmacological effects in animal models to determine therapeutic potential.

Such studies help elucidate the compound's role in biological systems and guide further development efforts.

Similar Compounds: Comparison

Several compounds share structural similarities with N-(2-Bromo-4-methylphenyl)-3-(tetrahydrofuran-2-yl)propanamide:

Compound NameKey Features
N-(2-Chloro-4-methylphenyl)-3-(tetrahydrofuran-2-yl)propanamideContains chlorine instead of bromine; may exhibit different reactivity.
N-(2-Bromo-4-methylphenyl)-3-(5-methylfuran-2-yl)propanamideSimilar structure but with a different furan substitution; potential variations in biological activity.
N-(2-Bromo-4-methylphenyl)-3-(5-ethylfuran-2-yl)propanamideVariation in furan substituent; could alter solubility and interaction profiles.

Uniqueness: The unique combination of bromine and tetrahydrofuran components in N-(2-Bromo-4-methylphenyl)-3-(tetrahydrofuran-2-yl)propanamide distinguishes it from these similar compounds, potentially leading to distinct chemical behavior and biological effects.

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

311.05209 g/mol

Monoisotopic Mass

311.05209 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-15

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